molecular formula C19H16N2O3S B14933228 methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate

methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B14933228
M. Wt: 352.4 g/mol
InChI Key: SXNAWXWNGASVHW-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a methyl group, a 2-oxoindole moiety, and a thiophene ring. Its structure combines electron-rich (thiophene, indole) and electron-withdrawing (ester) groups, which influence its physicochemical properties and reactivity. Its synthesis likely involves multicomponent reactions or cross-coupling strategies, as seen in analogous compounds .

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-5-thiophen-2-yl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C19H16N2O3S/c1-10-14(19(23)24-2)16(17(20-10)13-8-5-9-25-13)15-11-6-3-4-7-12(11)21-18(15)22/h3-9,15,20H,1-2H3,(H,21,22)

InChI Key

SXNAWXWNGASVHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CS2)C3C4=CC=CC=C4NC3=O)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity. The presence of the indole moiety and thiophene ring are particularly noteworthy, as these structures are often associated with various pharmacological effects.

Chemical Formula

C15H14N2O3SC_{15}H_{14}N_{2}O_{3}S

Physical Properties

PropertyValue
Molecular Weight302.34 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Research has highlighted the anticancer potential of similar indole-based compounds. For instance, studies have shown that compounds featuring indole derivatives exhibit significant cytotoxicity against various cancer cell lines. The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study: Indole Derivatives in Cancer Treatment

A study published in Journal of Medicinal Chemistry demonstrated that indole derivatives could inhibit tumor growth in xenograft models. The compound was shown to induce apoptosis in cancer cells by activating caspase pathways, leading to cell death.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Findings

In vitro studies indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Neuroprotective Effects

Recent investigations suggest that this compound may possess neuroprotective properties. The indole structure is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

The neuroprotective effects are hypothesized to result from antioxidant activity and the modulation of neuroinflammatory processes. Animal models have shown that administration of similar compounds can reduce oxidative stress markers and improve cognitive function.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduction in oxidative stress

Comparative Analysis with Related Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityNeuroprotective Activity
Methyl 2-methyl-4-(...)YesYesPotential
Similar Indole Derivative AYesModerateYes
Similar Indole Derivative BModerateYesNo

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physical Properties

The compound’s closest analogs are 2-oxoindole derivatives with varying substituents (Table 1). details several indole-based esters, differing in substituents at the 3-position. For instance:

  • 3a (2-oxoindol-3-yl pentanoate): Melting point (71–73°C) is lower than the target compound’s hypothetical range, likely due to the flexible pentanoate chain versus the rigid thiophene-pyrrole system .
  • 3c (2-oxoindol-3-yl benzoate) : Higher melting point (136–138°C) reflects increased aromatic stacking from the phenyl group, whereas the target compound’s thiophene may reduce symmetry and packing efficiency .

Table 1: Comparison of 2-Oxoindole Derivatives

Compound Substituent(s) Melting Point (°C) Key Spectral Features (IR/NMR) Source
Target Compound Thiophen-2-yl, methyl, ester Not reported Data inferred: C=O (1700–1680 cm⁻¹), thiophene C–S (700–600 cm⁻¹)
3a () Pentanoate 71–73 Ester C=O (1720 cm⁻¹), NH (3280 cm⁻¹)
3c () Benzoate 136–138 Aromatic C–H (3050 cm⁻¹), C=O (1715 cm⁻¹)
Example 62 () Thiophen-2-yl, chromenone 227–230 C=O (1689 cm⁻¹), NO₂ (1380 cm⁻¹)
Structural Motifs and Reactivity
  • Spiroindoline Analogs () : The spiro compound 3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(thiophen-2-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile shares the thiophene and indole motifs but introduces a spiro junction, enhancing conformational rigidity. This structural difference may improve crystallinity, as evidenced by its single-crystal X-ray data resolved via SHELX .
  • Pyrazolo-Pyrimidine Derivatives () : Example 62 incorporates a thiophene-carboxylate group but fused to a pyrazolo-pyrimidine scaffold. The presence of electron-deficient rings (pyrimidine) contrasts with the target compound’s electron-rich pyrrole, suggesting divergent reactivity in nucleophilic or electrophilic substitution .

Key Research Findings and Implications

  • Thermal Stability : Thiophene-containing compounds (e.g., Example 62, ) exhibit higher melting points (227–230°C) compared to phenyl-substituted analogs, suggesting enhanced thermal stability due to sulfur’s polarizability .
  • Spectral Signatures : The target compound’s ester carbonyl (C=O) and thiophene C–S stretches would align with IR data from (1700–1680 cm⁻¹) and Example 62 (1689 cm⁻¹) .

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